

Application Notes and Protocols for Preparing Discontinuous Percoll Gradients

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This document provides a comprehensive guide to the principles and techniques for preparing and utilizing discontinuous Percoll gradients for the separation of cells, subcellular particles, and other biological materials.

Introduction

Discontinuous, or step, Percoll gradients are a widely used method for separating biological particles based on their buoyant density.[1] This technique involves layering solutions of decreasing Percoll concentrations in a centrifuge tube, creating distinct density interfaces. When a sample is centrifuged through this gradient, its components will migrate and band at the interface corresponding to their own density, allowing for effective separation and enrichment of specific populations.[2] This method is particularly valuable for isolating specific cell types from heterogeneous populations, such as separating lymphocytes and monocytes from peripheral blood or enriching for viable cells.[3][4]

Principles of Percoll Gradient Centrifugation

Percoll is a colloidal suspension of silica particles coated with polyvinylpyrrolidone (PVP), which makes it non-toxic to cells and possesses a low osmolality.[5][6] Key to the successful application of Percoll gradients is the initial adjustment of the Percoll solution to be isotonic with the cells or particles being separated. This prevents osmotic shock, which could alter their size, shape, and density, thereby affecting the separation.[7]

The osmolality of the Percoll solution is typically adjusted by adding a concentrated salt solution (e.g., 1.5 M NaCl) or culture medium to create a Stock Isotonic Percoll (SIP) solution. [8] This SIP is then diluted with a physiological saline solution or culture medium to create the different density layers required for the discontinuous gradient.[9]

Experimental Protocols

3.1. Preparation of Stock Isotonic Percoll (SIP)

To create a Percoll solution that is isotonic for most mammalian cells, it is necessary to adjust its osmolality.

Materials:

- Percoll® solution
- 1.5 M NaCl solution (sterile) or 10x concentrated cell culture medium
- Sterile conical tubes or bottles

Procedure:

- In a sterile container, aseptically mix 9 parts of Percoll® solution with 1 part of 1.5 M NaCl solution.[8][9] For example, to prepare 10 ml of SIP, mix 9 ml of Percoll® with 1 ml of 1.5 M NaCl.
- Alternatively, 9 parts of Percoll® can be mixed with 1 part of 10x concentrated cell culture medium.
- Mix the solution thoroughly by gentle inversion. This resulting solution is the Stock Isotonic Percoll (SIP), which is considered 100% Percoll for the purpose of creating gradient layers. [8]
- The prepared SIP should be stored at 2-8°C.[5]

3.2. Preparation of Discontinuous Percoll Gradient Layers

The SIP is diluted to create layers of varying densities. The required volumes of SIP and diluent can be calculated using the following formula:

$$V_i = V * (\rho - \rho_y) / (\rho_i - \rho_y)$$

Where:

- V_i = volume of SIP
- V = final volume of the desired density layer
- ρ = desired density of the layer
- ρ_y = density of the diluting medium (e.g., 0.15 M NaCl is ~1.0046 g/ml)
- ρ_i = density of the SIP (check the certificate of analysis for the specific lot)[9]

Materials:

- Stock Isotonic Percoll (SIP)
- Diluent: 0.15 M NaCl or 1x cell culture medium (sterile)
- Sterile centrifuge tubes (e.g., 15 ml or 50 ml conical tubes)
- Pipettes

Procedure:

- Calculate the volumes of SIP and diluent needed for each density layer. Refer to Table 1 for example dilutions.
- Prepare each density solution in a separate sterile tube and mix well.
- To create the discontinuous gradient, carefully layer the solutions in a centrifuge tube, starting with the highest density (highest Percoll concentration) at the bottom.[7]
- Use a pipette or a syringe with a wide-bore needle to slowly add the next layer on top of the previous one, placing the tip against the wall of the tube just above the liquid surface to avoid

mixing.[10]

- A sharp interface between the layers is crucial for optimal cell separation.

Table 1: Example Percoll Dilutions for a 4-Layer Discontinuous Gradient

Desired Percoll Concentration (%)	Volume of SIP (ml) for 10 ml final volume	Volume of 0.15 M NaCl (ml) for 10 ml final volume	Approximate Density (g/ml)
70%	7.0	3.0	1.08 - 1.09
60%	6.0	4.0	1.07 - 1.08
50%	5.0	5.0	1.06 - 1.07
40%	4.0	6.0	1.05 - 1.06

Note: The exact density of each layer should be confirmed using a densitometer or by running a parallel gradient with Density Marker Beads.[7]

3.3. Cell Separation by Centrifugation

Procedure:

- Prepare the cell suspension in a medium compatible with the Percoll gradient (e.g., 1x PBS or culture medium).
- Carefully layer the cell suspension on top of the uppermost (least dense) Percoll layer.
- Centrifuge the tubes. The optimal centrifugation speed and time are dependent on the cell type and the specific gradient composition.[7] Refer to Table 2 for general guidelines. For many cell types, centrifugation at 400-500 x g for 15-20 minutes at room temperature is a good starting point.[7]
- After centrifugation, distinct bands of cells should be visible at the interfaces between the Percoll layers. Non-viable cells typically remain at the top of the gradient.

Table 2: Example Centrifugation Parameters for Cell Separation

Cell Type	Gradient Layers (% Percoll)	Centrifugation Speed (x g)	Centrifugation Time (min)	Temperature (°C)
Peripheral Blood Mononuclear Cells (PBMCs)	40%, 50%, 60%, 70%	500	20	20-25
Hepatocytes	30%, 50%	400	20	4
Neurons	3%, 10%, 15%, 23% (with sucrose)	32,500	5	4
General healthy cell enrichment	20% (loading), 30%, 40%, 50%	2000	30	4

3.4. Harvesting and Washing of Separated Cells

Procedure:

- Carefully aspirate each cell layer from the gradient using a sterile pipette. Be cautious not to disturb the adjacent layers.
- Transfer each collected fraction to a new sterile tube.
- To remove the Percoll, wash the cells by diluting the collected fraction with at least 3-5 volumes of physiological saline or culture medium.[\[1\]](#)
- Pellet the cells by centrifugation (e.g., 250-300 x g for 10 minutes).
- Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.
- Repeat the washing step 1-2 more times to ensure complete removal of Percoll.[\[1\]](#)

Visual Representation of the Experimental Workflow

Below is a diagram illustrating the key steps in preparing a discontinuous Percoll gradient for cell separation.

Workflow for Discontinuous Percoll Gradient Preparation

1. Preparation of Stock Isotonic Percoll (SIP)

Mix 9 parts Percoll® with 1 part 1.5 M NaCl

Use SIP to prepare dilutions

2. Preparation of Gradient Layers

Dilute SIP with 0.15 M NaCl to create desired densities (e.g., 70%, 60%, 50%, 40%)

Layering from high to low density

3. Gradient Formation

Carefully layer Percoll solutions in descending order of density

Ready for sample loading

4. Cell Separation

Layer cell suspension on top of the gradient

Separation based on density

Centrifuge at appropriate speed and time

Collect separated cell populations

5. Cell Harvesting and Washing

Aspirate cell bands from interfaces

Prepare cells for downstream use

Wash cells to remove Percoll

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Caption: Experimental workflow for preparing a discontinuous Percoll gradient.

Applications

Discontinuous Percoll gradients are a versatile tool with numerous applications in biological research and drug development, including:

- Immunology: Isolation of specific leukocyte populations, such as lymphocytes, monocytes, and neutrophils, from peripheral blood or bone marrow.[\[3\]](#)[\[4\]](#)[\[11\]](#)
- Cell Biology: Separation of viable from non-viable cells, isolation of different cell cycle phases, and enrichment of specific cell types from primary tissue digests.[\[2\]](#)[\[11\]](#)
- Neuroscience: Purification of neurons and other neural cell types.[\[12\]](#)
- Cancer Research: Separation of tumor cells from stromal and immune cells in tumor microenvironments.[\[6\]](#)[\[13\]](#)
- Stem Cell Research: Enrichment of hematopoietic stem cells and other progenitor cells.[\[3\]](#)[\[6\]](#)

By carefully optimizing the gradient parameters, researchers can achieve high purity and viability of their target cell populations for a wide range of downstream applications.

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